molecular formula C8H14O4 B8672046 Ethyl 2,2-bis(hydroxymethyl)-3-butenoate

Ethyl 2,2-bis(hydroxymethyl)-3-butenoate

Cat. No. B8672046
M. Wt: 174.19 g/mol
InChI Key: LZBWDIIBHQSDCY-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

Compound 99c was prepared in the same manner as 2,2-bis-hydroxymethyl-but-3-enoic acid tert-butyl ester using 2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester instead of 2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid tert-butyl ester in 78% yield. 1H NMR (300 MHz, d6-DMSO) 61.17 (t, J=7.0 Hz, 3H), 3.59-3.71 (m, 4H), 4.06 (q, J=7.0 Hz, 2H), 4.65 (t, J=5.6 Hz, 2H), 5.13 (d, J=18.5 Hz, 1H), 5.15 (d, J=10.5 Hz, 1H), 5.80 (dd, J=18.5, 10.5 Hz, 1H). LCMS (m/z) 197.1 [M+Na], Tr=0.96 min.
Name
2,2-bis-hydroxymethyl-but-3-enoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[C:7]([CH2:12][OH:13])([CH2:10][OH:11])[CH:8]=[CH2:9])(C)(C)[CH3:2].C(OC(C1(C=C)COC(C)(C)OC1)=O)C>>[CH2:1]([O:5][C:6](=[O:14])[C:7]([CH2:10][OH:11])([CH2:12][OH:13])[CH:8]=[CH2:9])[CH3:2]

Inputs

Step One
Name
2,2-bis-hydroxymethyl-but-3-enoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C(C=C)(CO)CO)=O
Step Two
Name
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(COC(OC1)(C)C)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LCMS (m/z) 197.1 [M+Na], Tr=0.96 min.
Duration
0.96 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=C)(CO)CO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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